molecular formula C15H17ClO6 B14310365 Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol CAS No. 110033-09-5

Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol

Cat. No.: B14310365
CAS No.: 110033-09-5
M. Wt: 328.74 g/mol
InChI Key: HPFRPYFFDRINSE-UHFFFAOYSA-N
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Description

Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a substituted naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol typically involves multiple steps. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst . This reaction introduces an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,3,4-trimethoxynaphthalene: Similar in structure but lacks the acetic acid moiety.

    2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.

    Acetic acid;2,3,4-trimethoxynaphthalen-1-ol: Similar but without the chlorine substitution.

Uniqueness

Acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and a substituted naphthalene ring allows for diverse applications and interactions in various chemical and biological systems.

Properties

CAS No.

110033-09-5

Molecular Formula

C15H17ClO6

Molecular Weight

328.74 g/mol

IUPAC Name

acetic acid;6-chloro-2,3,4-trimethoxynaphthalen-1-ol

InChI

InChI=1S/C13H13ClO4.C2H4O2/c1-16-11-9-6-7(14)4-5-8(9)10(15)12(17-2)13(11)18-3;1-2(3)4/h4-6,15H,1-3H3;1H3,(H,3,4)

InChI Key

HPFRPYFFDRINSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C(=C(C2=C1C=C(C=C2)Cl)O)OC)OC

Origin of Product

United States

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